6-Bromo-2,3-dihydro-1-benzothiophen-3-ol
Description
6-Bromo-2,3-dihydro-1-benzothiophen-3-ol is a brominated benzothiophene derivative characterized by a hydroxyl group at position 3 and a bromine substituent at position 6. Its molecular formula is C$9$H$7$BrOS (corrected from ), with a molecular weight of 231.11 g/mol . The benzothiophene core, a sulfur-containing heterocycle, imparts unique electronic and steric properties, making it a valuable scaffold in medicinal and materials chemistry. Bromination enhances lipophilicity and bioactivity, while the hydroxyl group contributes to hydrogen bonding and solubility.
Properties
Molecular Formula |
C8H7BrOS |
|---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1-benzothiophen-3-ol |
InChI |
InChI=1S/C8H7BrOS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2 |
InChI Key |
DUZACWFEWFFTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(S1)C=C(C=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below summarizes key structural and physicochemical features of 6-Bromo-2,3-dihydro-1-benzothiophen-3-ol and its analogs:
Key Observations :
- Core Structure: Benzothiophene (target compound) vs. indole (6-bromoaplysinopsin) or nicotinohydrazide (). Sulfur in benzothiophene increases electron density compared to nitrogen in indole, affecting reactivity and binding interactions.
- Substituent Effects :
- Bromine at C6 enhances molecular weight and lipophilicity across all compounds.
- The 1,1-dioxide group in the analog () increases polarity (263.11 g/mol vs. 231.11 g/mol for the target), likely improving aqueous solubility .
- Functional groups (-OH, -NH$_2$, hydrazide) influence hydrogen bonding and biological target affinity.
Preparation Methods
Bromine in Dichloromethane
Reagents : Bromine (Br₂), dichloromethane (DCM), 2,3-dihydro-1-benzothiophen-3-ol
Conditions : 0–25°C, 2–4 h
Yield : 68–76%
Mechanism : Electrophilic substitution at the aromatic ring’s para position relative to the hydroxyl group.
Limitations : Requires strict temperature control to avoid over-bromination.
N-Bromosuccinimide (NBS) with Catalytic Acid
Reagents : NBS, trifluoroacetic acid (TFA), DCM
Conditions : 25°C, 12 h
Yield : 82%
Advantages : Improved regioselectivity and reduced side reactions compared to Br₂.
Cyclization of Brominated Thiophenol Derivatives
This method constructs the benzothiophene ring system from bromophenol precursors.
Thiol-Epoxide Cyclization
Reagents : 5-Bromo-2-mercaptophenol, epichlorohydrin
Conditions : K₂CO₃, DMF, 80°C, 6 h
Yield : 65%
Key Step : Nucleophilic attack of thiol on epoxide, followed by intramolecular cyclization.
Reductive Methods from Sulfone Intermediates
Sulfone intermediates enable precise functionalization before reduction.
Sodium Borohydride Reduction
Reagents : 6-Bromo-2,3-dihydro-1-benzothiophen-3-ol-1,1-dioxide, NaBH₄
Conditions : MeOH, 0°C → 25°C, 2 h
Yield : 74%
Mechanism : Reduction of sulfone to thiolane, followed by acid workup.
Palladium-Catalyzed Cross-Coupling
Advanced methods employ transition-metal catalysis for late-stage bromination.
Suzuki-Miyaura Coupling
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost |
|---|---|---|---|---|
| Direct Bromination (Br₂) | 68–76 | Moderate | High | Low |
| NBS Bromination | 82 | High | Moderate | Moderate |
| Thiol-Epoxide Cyclization | 65 | High | Low | High |
| Friedel-Crafts Alkylation | 58 | Low | Moderate | Moderate |
| Pd-Catalyzed Coupling | 63 | Excellent | Low | Very High |
Optimization Strategies and Challenges
-
Purification : Flash chromatography (hexane/EtOAc) is standard, but recrystallization from ethanol improves purity.
-
Side Reactions : Over-bromination is mitigated using NBS or flow chemistry setups.
-
Green Chemistry : Recent efforts replace Br₂ with HBr/H₂O₂ systems, achieving 70% yield with reduced toxicity .
Q & A
Q. How should researchers address discrepancies between solution-phase and solid-state structural data?
- Methodological Answer : Solution NMR may average dynamic processes (e.g., tautomerism), whereas X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility. Pair with solid-state NMR or Raman spectroscopy to bridge the gap between solution and crystal environments .
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